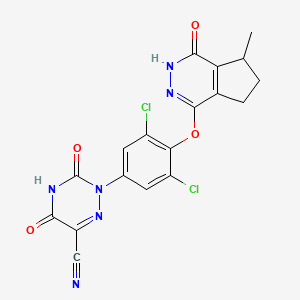
THR|A receptor agonist-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
THR|A receptor agonist-1 is a compound that targets the thyroid hormone receptor beta (THR-β). This receptor plays a crucial role in regulating metabolic processes, including cholesterol and fatty acid levels. This compound has shown potential in treating metabolic disorders such as non-alcoholic steatohepatitis (NASH) by reducing liver fat and restoring liver function .
Preparation Methods
The synthesis of THR|A receptor agonist-1 involves several steps. One common method includes the reaction of specific alkyl groups with pharmaceutically acceptable salts under controlled conditions . Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
THR|A receptor agonist-1 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group with another, often using reagents like halogens or alkyl groups.
Common reagents and conditions used in these reactions include solvents like ethanol and catalysts like palladium. Major products formed from these reactions include derivatives with modified functional groups .
Scientific Research Applications
THR|A receptor agonist-1 has a wide range of scientific research applications:
Chemistry: It is used to study the interaction of thyroid hormone receptors with various ligands and to develop new synthetic methods for receptor agonists.
Biology: It helps in understanding the role of thyroid hormone receptors in metabolic regulation and gene expression.
Medicine: It is being investigated for its potential to treat metabolic disorders such as NASH, hypercholesterolemia, and other lipid metabolism disorders
Industry: It is used in the development of new pharmaceuticals targeting thyroid hormone receptors.
Mechanism of Action
THR|A receptor agonist-1 exerts its effects by binding to the thyroid hormone receptor beta (THR-β) in the liver. This binding activates the receptor, leading to the transcription of genes involved in cholesterol and fatty acid metabolism. The activation of THR-β reduces intrahepatic triglycerides and improves liver function . The molecular targets and pathways involved include the upregulation of genes like CPT1A, ANGPTL4, and DIO1 .
Comparison with Similar Compounds
THR|A receptor agonist-1 is unique in its high selectivity for the thyroid hormone receptor beta (THR-β). Similar compounds include:
Sobetirome (GC-1): A selective THR-β agonist used in the treatment of hypercholesterolemia and NASH.
Resmetirom (MGL-3196): Another selective THR-β agonist with potent lipid-lowering effects.
VK2809: A liver-targeted THR-β agonist used in the treatment of lipid metabolism disorders.
These compounds share similar mechanisms of action but differ in their potency, selectivity, and pharmacokinetic properties .
Properties
Molecular Formula |
C18H12Cl2N6O4 |
|---|---|
Molecular Weight |
447.2 g/mol |
IUPAC Name |
2-[3,5-dichloro-4-[(7-methyl-1-oxo-2,5,6,7-tetrahydrocyclopenta[d]pyridazin-4-yl)oxy]phenyl]-3,5-dioxo-1,2,4-triazine-6-carbonitrile |
InChI |
InChI=1S/C18H12Cl2N6O4/c1-7-2-3-9-13(7)16(28)23-24-17(9)30-14-10(19)4-8(5-11(14)20)26-18(29)22-15(27)12(6-21)25-26/h4-5,7H,2-3H2,1H3,(H,23,28)(H,22,27,29) |
InChI Key |
HJFWDABAASVHOC-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2=C1C(=O)NN=C2OC3=C(C=C(C=C3Cl)N4C(=O)NC(=O)C(=N4)C#N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4S)-4-[[(2S)-1-[(2S)-2-[[(2S,3R)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-5-[[(2S,3R)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(1S)-1-carboxy-4-(diaminomethylideneamino)butyl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B12390550.png)
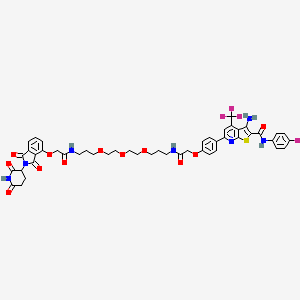
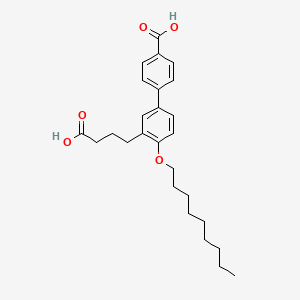
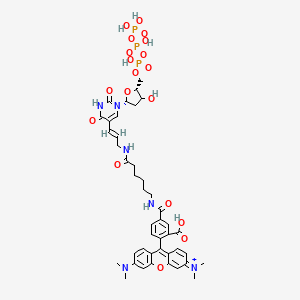
![6-amino-9-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purine-2-carbonitrile](/img/structure/B12390568.png)
![(1R,2S,5R)-1-amino-5-(2-boronoethyl)-2-[(dimethylamino)methyl]cyclohexane-1-carboxylic acid](/img/structure/B12390572.png)
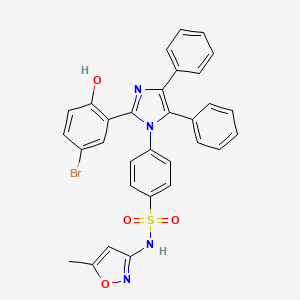
![3,18-Dihydroxy-14-[[2-[2-[[3-hydroxy-2-[methyl(10-methylundecanoyl)amino]propanoyl]amino]propanoylamino]acetyl]-methylamino]-11-methyl-10,13-dioxo-9,12-diazatricyclo[13.3.1.12,6]icosa-1(18),2,4,6(20),15(19),16-hexaene-8-carboxylic acid](/img/structure/B12390593.png)

![4-amino-1-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2-thione](/img/structure/B12390610.png)
![5-(azidomethyl)-1-[(2R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12390625.png)
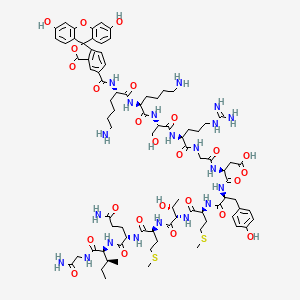
![6-(2-O-Methyl-beta-D-ribofuranosyl)-3-(2-oxo-propyl)-6H-imidazo[1,2-c]pyrimidin-5-one](/img/structure/B12390633.png)
![2-((3'-Hydroxy-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthen]-6'-yl)oxy)acetic acid](/img/structure/B12390634.png)
